molecular formula C8H3F9N4O2 B5614859 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B5614859
M. Wt: 358.12 g/mol
InChI Key: PQKPPUWVNOTQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of fluorinated heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving fluorinated precursors.

    Introduction of the triazole moiety: This step often involves the use of azide-alkyne cycloaddition reactions (click chemistry).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the triazole ring or the oxolane moiety.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly at the fluorinated carbons.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated motifs which are valuable in pharmaceuticals and agrochemicals.

Biology

In biological research, fluorinated compounds are often used to study enzyme interactions and metabolic pathways due to their unique properties such as increased metabolic stability and altered lipophilicity.

Medicine

Medicinal applications could include the development of new drugs with improved pharmacokinetic properties. Fluorinated compounds are known to enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry

In industry, this compound might be used in the development of new materials with unique properties such as high thermal stability, chemical resistance, and low surface energy.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms could play a crucial role in enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide: A similar compound with slight variations in the fluorination pattern or the heterocyclic ring structure.

    Fluorinated triazoles: Compounds with similar triazole and fluorinated motifs.

    Fluorinated oxolanes: Compounds with similar oxolane and fluorinated motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorinated oxolane and triazole moieties, which could confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F9N4O2/c9-4(10,2(22)20-3-18-1-19-21-3)7(15)5(11,12)6(13,14)8(16,17)23-7/h1H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKPPUWVNOTQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F9N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.